molecular formula C23H17FN2O2 B14114043 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14114043
M. Wt: 372.4 g/mol
InChI Key: PXCKANMIVJNZHI-UHFFFAOYSA-N
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Description

3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a phenyl group attached to the pyrazole ring, along with a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method involves the reaction of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe)

Major Products

    Oxidation: 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(4-methoxyphenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-{3-[(4-bromophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

The presence of the fluorophenyl group in 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C23H17FN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2

InChI Key

PXCKANMIVJNZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C=O

Origin of Product

United States

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